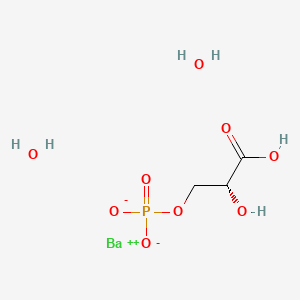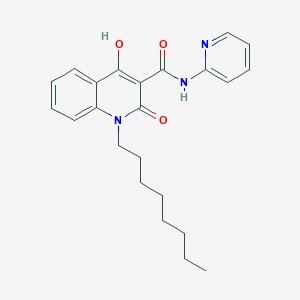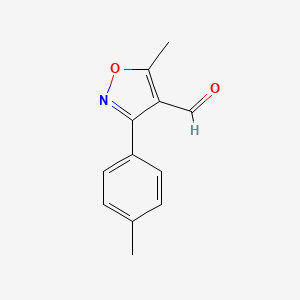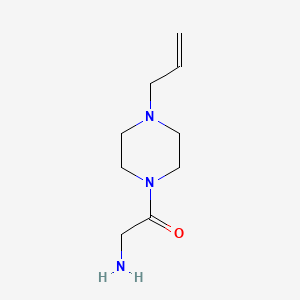
3-Phospho-D-glyceric acid barium salt dihydrate, AldrichCPR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phospho-D-glyceric acid barium salt dihydrate is a chemical compound with the molecular formula C3H5BaO7P•2H2O. It is a white crystalline powder and is known for its applications in various scientific fields. This compound is a barium salt of 3-phospho-D-glyceric acid and is often used in research and industrial applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-phospho-D-glyceric acid barium salt dihydrate typically involves the reaction of 3-phospho-D-glyceric acid with barium hydroxide in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrate form. The reaction can be represented as follows: [ \text{3-Phospho-D-glyceric acid} + \text{Barium hydroxide} \rightarrow \text{3-Phospho-D-glyceric acid barium salt dihydrate} ]
Industrial Production Methods: In industrial settings, the production of 3-phospho-D-glyceric acid barium salt dihydrate involves large-scale reactions with precise control over temperature, pH, and concentration of reactants. The product is then purified through crystallization and drying processes to obtain the high-purity compound required for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Phospho-D-glyceric acid barium salt dihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The barium ion can be substituted with other metal ions in certain reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions with other metal salts can lead to the substitution of the barium ion.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce glycerol derivatives .
Applications De Recherche Scientifique
3-Phospho-D-glyceric acid barium salt dihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in metabolic studies and enzyme kinetics.
Medicine: Investigated for its potential therapeutic properties and interactions with biological molecules.
Mécanisme D'action
The mechanism of action of 3-phospho-D-glyceric acid barium salt dihydrate involves its interaction with specific molecular targets and pathways. It acts as an intermediate in the photosynthetic carbon reduction cycle, participating in the conversion of 3-phospho-D-glyceric acid to other metabolites. The compound interacts with enzymes such as phosphoglycerate kinase and triosephosphate isomerase, facilitating various biochemical reactions .
Similar Compounds:
- Barium 2-cyanoethyl phosphate dihydrate
- Inosine 5’-monophosphate barium salt hydrate
- Hydroxypyruvic acid phosphate barium salt
Comparison: 3-Phospho-D-glyceric acid barium salt dihydrate is unique due to its specific role in metabolic pathways and its applications in both biological and industrial contexts. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in various chemical reactions .
Propriétés
Formule moléculaire |
C3H9BaO9P |
|---|---|
Poids moléculaire |
357.40 g/mol |
Nom IUPAC |
barium(2+);[(2R)-2-carboxy-2-hydroxyethyl] phosphate;dihydrate |
InChI |
InChI=1S/C3H7O7P.Ba.2H2O/c4-2(3(5)6)1-10-11(7,8)9;;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;2*1H2/q;+2;;/p-2/t2-;;;/m1.../s1 |
Clé InChI |
IRPUBTOBTBTBNU-QYUNTSNKSA-L |
SMILES isomérique |
C([C@H](C(=O)O)O)OP(=O)([O-])[O-].O.O.[Ba+2] |
SMILES canonique |
C(C(C(=O)O)O)OP(=O)([O-])[O-].O.O.[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-[benzyl(methyl)amino]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12048972.png)

![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B12048985.png)

![(1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-bromophenyl)methanone](/img/structure/B12049006.png)
![2-Chlorobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12049009.png)
![N-[(E)-(2,3-dichlorophenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine](/img/structure/B12049014.png)
![N'-[(E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12049036.png)



![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12049062.png)
